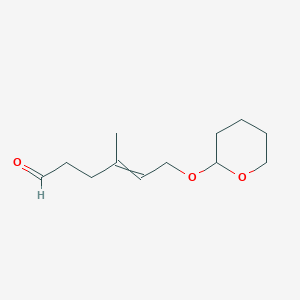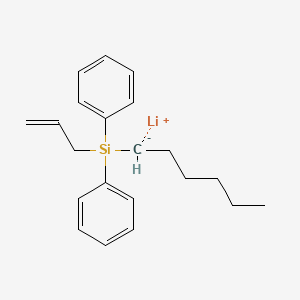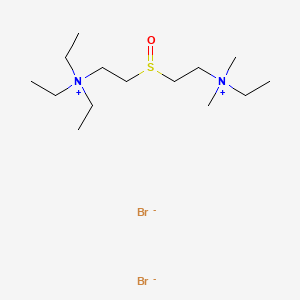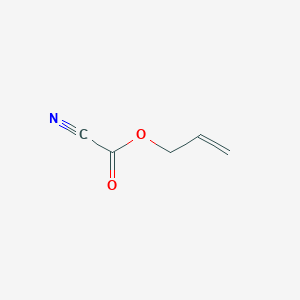
Carbonocyanidic acid, 2-propenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonocyanidic acid, 2-propenyl ester is an organic compound with the molecular formula C5H5NO2. It is an ester derived from carbonocyanidic acid and 2-propenyl alcohol. Esters are known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbonocyanidic acid, 2-propenyl ester can be synthesized through the esterification of carbonocyanidic acid with 2-propenyl alcohol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The reaction is carried out by heating the reactants together, which facilitates the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of esters like this compound often involves the use of acid chlorides or acid anhydrides as intermediates. These compounds react with 2-propenyl alcohol in the presence of a base to form the desired ester .
Chemical Reactions Analysis
Types of Reactions
Carbonocyanidic acid, 2-propenyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield carbonocyanidic acid and 2-propenyl alcohol.
Substitution: The ester can participate in nucleophilic acyl substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic acyl substitution reactions often involve reagents like Grignard reagents or organolithium compounds.
Major Products Formed
Hydrolysis: Carbonocyanidic acid and 2-propenyl alcohol.
Reduction: Primary alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Carbonocyanidic acid, 2-propenyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of carbonocyanidic acid, 2-propenyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of carbonocyanidic acid and 2-propenyl alcohol . In reduction reactions, the ester carbonyl group is reduced to an alcohol by the addition of hydride ions .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with similar reactivity but different applications.
Methyl butanoate: Known for its fruity aroma, used in flavoring and fragrances.
Propyl ethanoate: Used in the production of perfumes and as a solvent.
Uniqueness
Carbonocyanidic acid, 2-propenyl ester is unique due to its specific molecular structure, which includes both an ester and a nitrile group. This combination of functional groups imparts distinct chemical properties and reactivity compared to other esters .
Properties
CAS No. |
63934-48-5 |
|---|---|
Molecular Formula |
C5H5NO2 |
Molecular Weight |
111.10 g/mol |
IUPAC Name |
prop-2-enyl cyanoformate |
InChI |
InChI=1S/C5H5NO2/c1-2-3-8-5(7)4-6/h2H,1,3H2 |
InChI Key |
VNUGUFKJRPDTPJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol](/img/structure/B14510148.png)

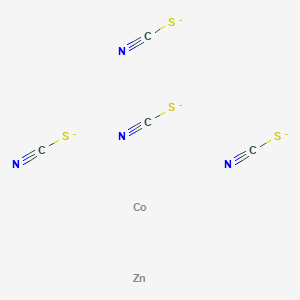
![(3aS,8bR)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan](/img/structure/B14510162.png)

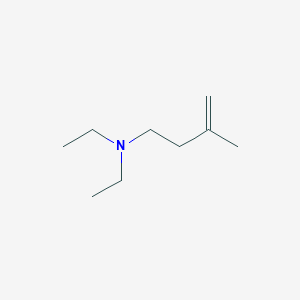
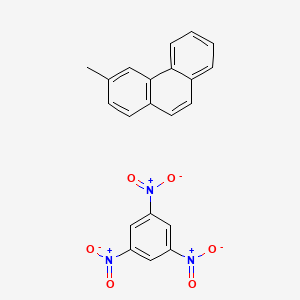
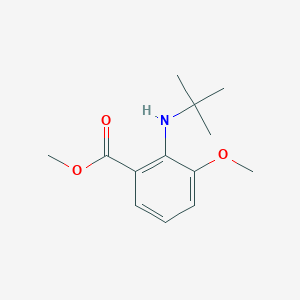
![2,2'-[Oxydi(4,1-phenylene)]bis(3-imino-2,3-dihydro-1H-isoindol-1-one)](/img/structure/B14510184.png)

![Phenol, 4,4'-[(4-fluorophenyl)methylene]bis-](/img/structure/B14510190.png)
